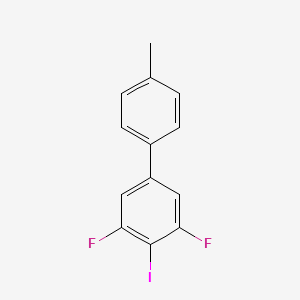
3,5-Difluoro-4-iodo-4'-methyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluoro-4-iodo-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H9F2I. It is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond. The presence of fluorine and iodine atoms, along with a methyl group, makes this compound unique and potentially useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-iodo-4’-methyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Direct Iodination: Another method involves the direct iodination of 3,5-difluoro-4’-methyl-1,1’-biphenyl using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.
化学反应分析
Types of Reactions
3,5-Difluoro-4-iodo-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as iodine pentafluoride for direct iodination.
Major Products Formed
Substituted Biphenyls: Depending on the reagents used, various substituted biphenyl derivatives can be formed.
科学研究应用
3,5-Difluoro-4-iodo-4’-methyl-1,1’-biphenyl has several applications in scientific research:
作用机制
The mechanism by which 3,5-Difluoro-4-iodo-4’-methyl-1,1’-biphenyl exerts its effects depends on the specific reactions it undergoes. In Suzuki–Miyaura coupling, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition and transmetalation steps . The presence of fluorine and iodine atoms can influence the reactivity and selectivity of the compound in various reactions .
相似化合物的比较
Similar Compounds
3,5-Difluoro-4’-methyl-1,1’-biphenyl: Lacks the iodine atom but shares similar structural features.
4-Iodobenzotrifluoride: Contains an iodine atom and a trifluoromethyl group, making it structurally related.
Uniqueness
3,5-Difluoro-4-iodo-4’-methyl-1,1’-biphenyl is unique due to the combination of fluorine, iodine, and a methyl group on the biphenyl scaffold.
属性
分子式 |
C13H9F2I |
|---|---|
分子量 |
330.11 g/mol |
IUPAC 名称 |
1,3-difluoro-2-iodo-5-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H9F2I/c1-8-2-4-9(5-3-8)10-6-11(14)13(16)12(15)7-10/h2-7H,1H3 |
InChI 键 |
BFLNXTHCEOOXDM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)I)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















